molecular formula C21H20N4O2 B4515850 N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4515850
M. Wt: 360.4 g/mol
InChI Key: SVLICRMCFGFCMC-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound featuring a hybrid structure combining a 1-methylindole moiety and a 4-oxoquinazoline core linked via a butanamide chain. The butanamide spacer may enhance solubility and pharmacokinetic properties compared to shorter-chain analogs.

Properties

IUPAC Name

N-(1-methylindol-4-yl)-4-(4-oxoquinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-24-13-11-15-18(8-4-9-19(15)24)23-20(26)10-5-12-25-14-22-17-7-3-2-6-16(17)21(25)27/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLICRMCFGFCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that combines structural elements of indole and quinazoline, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2}, with a molecular weight of approximately 346.4 g/mol. The compound features an indole ring substituted at the 1-position with a methyl group and a butanamide chain linked to a 4-oxoquinazoline structure. This unique configuration suggests potential for diverse biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities

Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Compounds with similar structural features have been reported to inhibit cell proliferation in various cancer types, including breast and colon cancers. The proposed mechanisms include:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

A study demonstrated that related compounds could inhibit the activity of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Similar indole-based compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting that this compound may modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It likely affects key signaling pathways such as Wnt/β-catenin and MAPK pathways, both critical in cancer biology .
  • Interaction with Biological Macromolecules : Binding to proteins and enzymes can modulate their activity, leading to various therapeutic effects.

Case Studies and Research Findings

StudyFindings
Jiang et al. (2016)Investigated the HDAC inhibitory activity of related indole compounds, showing IC50 values significantly lower than standard treatments .
Liu et al. (2023)Reported that similar compounds induced apoptosis in drug-resistant human colon carcinoma cells via G2/M phase arrest .
Bian et al. (2016)Highlighted potential antitumor activities of indole derivatives through various cellular mechanisms .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:
Preliminary studies indicate that N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide may exhibit significant anticancer properties. Compounds with similar structural features have been reported to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

2. Anti-inflammatory Effects:
Research suggests that this compound may also possess anti-inflammatory activities. Compounds derived from quinazoline structures have been known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Antimicrobial Properties:
The unique combination of functional groups in this compound may enhance its antimicrobial efficacy. Similar compounds have shown activity against a range of bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the indole and quinazoline rings followed by coupling reactions to create the final amide structure. This synthetic route allows for the development of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Comparison with Similar Compounds

A. Indole Substitution Patterns

  • 1-Methylindole vs. Unsubstituted Indole : The methyl group at the indole’s 1-position in the target compound likely enhances metabolic stability by reducing oxidation susceptibility compared to unsubstituted analogs (e.g., N-[2-(1H-indol-1-yl)ethyl] derivative) .
  • Positional Isomerism: Substitution at the indole’s 4-position (target compound) vs.

B. Linker Chain Length

  • Butanamide vs. Acetamide : The butanamide chain in the target compound improves solubility and membrane permeability relative to acetamide-linked analogs (e.g., N-[2-(6-chloroindol-1-yl)ethyl]acetamide), which may exhibit faster renal clearance .

C. Core Heterocycle Variations

  • Quinazolinone vs. Benzotriazinone: Replacement of quinazolinone with benzotriazinone () modifies electron distribution, affecting interactions with ATP-binding pockets in kinases. Benzotriazinone derivatives show broader-spectrum inhibition but lower specificity .

Q & A

Q. What are the standard synthetic routes for N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Condensation of the indole and quinazolinone precursors via amide coupling (e.g., using EDCI or HATU as coupling agents).
  • Step 2: Optimization of reaction parameters such as solvent polarity (DMF or THF), temperature (reflux at 80–110°C), and catalyst (e.g., triethylamine for pH control) to achieve yields of 40–60% .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
    Key Consideration: Excess reagents (e.g., 6–15 equivalents of aldehydes in analogous syntheses) improve yields but may complicate purification .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

Methodological Answer:

  • 1H/13C NMR: Confirms proton environments (e.g., indole NH at δ 10–12 ppm, quinazolinone carbonyl at δ 160–170 ppm) and carbon backbone integrity .
  • IR Spectroscopy: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, quinazolinone C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (EI-MS/HRMS): Validates molecular weight (e.g., expected [M+H]+ ~405–455 m/z) and detects impurities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Fluorometric assays targeting kinases (e.g., EGFR) or hydrolases (e.g., S-adenosylhomocysteine hydrolase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the indole or quinazolinone rings to enhance target binding .
  • Side-Chain Engineering: Replace the butanamide linker with sulfonamide or urea groups to improve solubility or affinity .
  • Data-Driven Design: Use computational docking (AutoDock Vina) to predict interactions with targets like Bcl-2 or Mcl-1 .
    Example: Fluorinated analogs (e.g., 4-fluorobenzyl derivatives) show 2–3x higher anticancer activity than parent compounds .

Q. How do conflicting bioactivity results arise in different studies, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions: Variability in assay conditions (e.g., serum concentration in cell cultures) or compound purity (>95% required for reproducibility) .
  • Resolution Strategies:
    • Validate results across multiple cell lines (e.g., compare activity in HepG2 vs. A549).
    • Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside MTT data) .
    • Re-synthesize batches and confirm purity via HPLC (retention time ±0.1 min) .

Q. What strategies mitigate instability of the quinazolinone core under physiological conditions?

Methodological Answer:

  • Formulation: Encapsulate in PEGylated liposomes to protect against hydrolysis at pH 7.4 .
  • Structural Stabilization: Introduce methyl groups at the 2-position of the quinazolinone to sterically hinder degradation .
  • Analytical Monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking of degradation products .

Q. How can target engagement be confirmed in cellular models?

Methodological Answer:

  • Pull-Down Assays: Biotinylate the compound and use streptavidin beads to isolate bound proteins for identification via SDS-PAGE/MS .
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment to confirm binding .
  • Knockdown/Rescue Experiments: Use siRNA to silence putative targets (e.g., EGFR) and assess loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.